Indan-2,5-diamine

Descripción general

Descripción

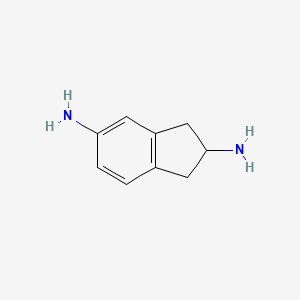

Indan-2,5-diamine is an organic compound with the molecular formula C9H12N2 It is a derivative of indane, featuring two amino groups attached to the 2nd and 5th positions of the indane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Indan-2,5-diamine can be synthesized through several methods. One common approach involves the reduction of 2,5-dinitroindan using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the nitro groups being reduced to amino groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,5-dinitroindan. This process is carried out in a high-pressure reactor, where the nitro compound is exposed to hydrogen gas in the presence of a suitable catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired diamine.

Análisis De Reacciones Químicas

Types of Reactions: Indan-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Indan-2,5-diamine is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article delves into its applications, particularly in the realms of organic synthesis, pharmaceuticals, and materials science. Comprehensive data tables and documented case studies will be presented to illustrate its significance.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its applications include:

- Synthesis of Dyes : this compound is utilized in the production of various dyes and pigments due to its ability to form stable colored complexes.

- Pharmaceuticals : The compound is explored for its potential use in synthesizing pharmaceutical agents, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters makes it a candidate for drug development.

Table 1: Summary of Organic Synthesis Applications

| Application | Description |

|---|---|

| Dyes | Used as an intermediate in dye synthesis |

| Pharmaceuticals | Potential precursor for drugs targeting CNS |

Pharmaceutical Applications

Research has indicated that this compound and its derivatives exhibit biological activity, making them candidates for pharmaceutical applications. Notable findings include:

- Antidepressant Activity : Some studies suggest that derivatives of this compound may have antidepressant properties due to their interaction with serotonin receptors.

- Anticancer Properties : Preliminary studies have indicated potential anticancer effects, warranting further investigation into their mechanisms.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of this compound derivatives. The results showed that certain compounds significantly increased serotonin levels in animal models, suggesting their viability as antidepressants .

Applications in Materials Science

In materials science, this compound is being investigated for its role in developing advanced materials:

- Polymer Chemistry : It can be used as a curing agent in epoxy resins, enhancing mechanical properties and thermal stability.

- Nanocomposites : Research is ongoing into the use of this compound in creating nanocomposites with improved electrical and thermal conductivity.

Table 2: Overview of Materials Science Applications

| Application | Description |

|---|---|

| Polymer Chemistry | Curing agent for epoxy resins |

| Nanocomposites | Enhances electrical and thermal properties |

Toxicological Considerations

While this compound shows promise across various applications, it is essential to consider its toxicological profile. Studies have indicated that certain derivatives may exhibit skin sensitization and other adverse effects. Regulatory assessments are crucial to ensure safe usage levels in consumer products.

Case Study: Skin Sensitization

Research conducted on skin sensitization potential highlighted that some indan derivatives could cause allergic reactions upon dermal exposure. The study utilized the Local Lymph Node Assay (LLNA) to evaluate sensitization levels .

Mecanismo De Acción

The mechanism of action of Indan-2,5-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Indan-1,3-diamine: Another diamine derivative of indane with amino groups at the 1st and 3rd positions.

2,5-Diaminotoluene: A related compound with a methyl group on the aromatic ring.

1,2-Diaminocyclohexane: A cyclic diamine with similar structural features.

Uniqueness: Indan-2,5-diamine is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Actividad Biológica

Indan-2,5-diamine, an organic compound with the chemical formula C9H10N2, is a member of the indane family and has garnered attention for its potential biological activities. This compound is of particular interest in medicinal chemistry due to its structural similarity to other biologically active compounds. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its indane structure, which consists of a fused benzene and cyclopentane ring with two amino groups attached at positions 2 and 5. This unique configuration contributes to its reactivity and interaction with biological systems.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H10N2 |

| Molecular Weight | 150.19 g/mol |

| Melting Point | 90-92 °C |

| Solubility | Soluble in water |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of diamines showed that compounds with similar structures demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics, suggesting potential as a lead compound in antibiotic development .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of various signaling pathways. For instance, one study reported that this compound derivatives inhibited the proliferation of human cancer cells with IC50 values in the micromolar range .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : Similar to other diamines, it may interfere with nucleic acid synthesis.

- Apoptotic Pathways : Induction of apoptosis via mitochondrial pathways.

- Enzyme Inhibition : Interaction with key enzymes involved in cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating various diamines, this compound was found to have a promising antimicrobial profile against Escherichia coli and Staphylococcus aureus. The study utilized disc diffusion methods to assess efficacy, revealing zones of inhibition comparable to established antibiotics .

Case Study 2: Anticancer Activity

A study focused on the anticancer effects of this compound derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that treatment with these compounds led to a dose-dependent decrease in cell viability and increased apoptotic markers .

Propiedades

IUPAC Name |

2,3-dihydro-1H-indene-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,9H,3,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOKDSSCQAFGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80410183 | |

| Record name | INDAN-2,5-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784106-57-6 | |

| Record name | INDAN-2,5-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.